molecular formula C10H10O3 B027141 2-(4-Formylphenyl)propionic acid CAS No. 43153-07-7

2-(4-Formylphenyl)propionic acid

Cat. No.: B027141
CAS No.: 43153-07-7
M. Wt: 178.18 g/mol
InChI Key: IAXYHYOWEQQFMC-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Formylphenyl)propionic acid, with the chemical formula C10_{10}H10_{10}O3_3, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propionic acid featuring a formyl group at the para position of a phenyl ring. Its unique structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations around 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44-79% when PBMCs were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Antioxidant Activity

The compound also displays antioxidant properties . Preliminary studies suggest that it can scavenge free radicals, which contributes to its protective effects against oxidative stress. This activity is crucial for mitigating cellular damage in various pathological conditions .

Cytotoxicity and Cell Viability

In toxicity assessments, this compound has shown low cytotoxicity, with cell viability remaining above 90% in treated cultures compared to controls. This aspect is particularly important for its potential therapeutic applications, as it indicates a favorable safety profile .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the compound can undergo hydrolysis to release active forms that participate in various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
2-(4-Hydroxyphenyl)propionic acid Hydroxyl group instead of formylAnti-inflammatory
2-(4-Formylphenyl)acetic acid Acetic acid backboneLimited anti-inflammatory
2-(4-Formylphenyl)butyric acid Butyric acid backbonePotentially similar effects

The presence of the formyl group combined with the propionic acid moiety in this compound provides distinct reactivity and functional properties compared to these similar compounds.

Case Studies and Research Findings

  • Study on Cytokine Release : In a controlled study, PBMCs treated with varying concentrations of this compound showed a significant decrease in cytokine release compared to untreated controls. The highest dose resulted in a notable increase in IL-10 production, suggesting potential benefits in chronic inflammatory conditions .
  • Antioxidant Evaluation : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .
  • Safety Assessment : Long-term toxicity studies indicated that administration of this compound did not lead to significant adverse effects in animal models, supporting its safety for potential therapeutic use .

Properties

IUPAC Name

2-(4-formylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXYHYOWEQQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43153-07-7
Record name 2-(4-Formylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-FORMYLPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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